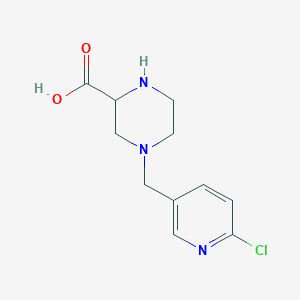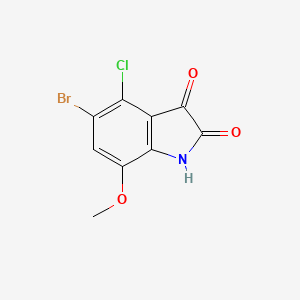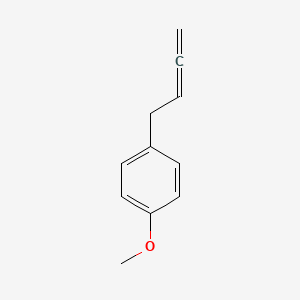
2-(Trifluoromethoxy)benzoyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethoxy)benzoyl fluoride is an organic compound characterized by the presence of a trifluoromethoxy group attached to a benzoyl fluoride moiety. This compound is of significant interest in various fields of chemistry due to its unique properties imparted by the trifluoromethoxy group, which enhances its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-trichloromethyl benzyl dichloride with anhydrous hydrogen fluoride under catalytic conditions to yield 2-trifluoromethyl benzyl dichloride, which is then further processed .
Industrial Production Methods: Industrial production methods for this compound often involve the use of advanced fluorination techniques. For instance, the desulfurization-fluorination method has been modified to prepare aryl and heteroaryl trifluoromethyl ethers using reagents like XtalFluor-E in combination with trichloroisocyanuric acid or N-fluorobenzenesulfonimide .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Trifluoromethoxy)benzoyl fluoride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The trifluoromethoxy group significantly influences the reactivity of the compound.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the attack of a nucleophile on the carbon-sulfur bond, facilitated by a positively charged halogen, leading to the substitution by a fluoride.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, forming various products depending on the reagents used.
Major Products Formed: The major products formed from these reactions include derivatives with modified functional groups, such as trifluoromethoxy-substituted benzoic acids and other related compounds .
Applications De Recherche Scientifique
2-(Trifluoromethoxy)benzoyl fluoride has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Trifluoromethoxy)benzoyl fluoride involves its interaction with molecular targets through nucleophilic substitution reactions. The trifluoromethoxy group enhances the compound’s ability to participate in these reactions by stabilizing the transition state and facilitating the formation of the desired products .
Comparaison Avec Des Composés Similaires
- 2-(Trifluoromethyl)benzoyl chloride
- 3-(Trifluoromethyl)benzoic acid
- 4-(Trifluoromethoxy)benzyl trichloroacetimidate
Comparison: Compared to similar compounds, 2-(Trifluoromethoxy)benzoyl fluoride is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, reactivity, and lipophilicity, making it more suitable for specific applications in pharmaceuticals and agrochemicals .
Propriétés
Numéro CAS |
32578-62-4 |
|---|---|
Formule moléculaire |
C8H4F4O2 |
Poids moléculaire |
208.11 g/mol |
Nom IUPAC |
2-(trifluoromethoxy)benzoyl fluoride |
InChI |
InChI=1S/C8H4F4O2/c9-7(13)5-3-1-2-4-6(5)14-8(10,11)12/h1-4H |
Clé InChI |
MZYJEGPJKMAHIT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)F)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![tert-Butyl 2-(mercaptomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13969421.png)




![2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13969452.png)
![3-(1-Methylpyrazol-4-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13969453.png)


